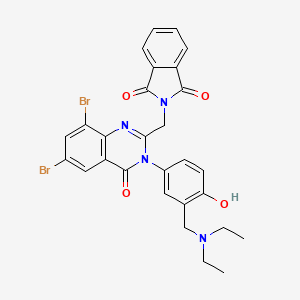
1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that features a combination of isoindole, quinazoline, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include isoindole derivatives, brominated phenyl compounds, and quinazoline precursors. Common synthetic routes could involve:
Bromination: Introduction of bromine atoms into the phenyl ring.
Amidation: Formation of amide bonds between the isoindole and quinazoline units.
Hydroxylation: Introduction of hydroxyl groups to the phenyl ring.
Industrial Production Methods
Industrial production might involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions might target the quinazoline ring.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
Oxidized derivatives: Compounds with additional oxygen-containing functional groups.
Reduced derivatives: Compounds with reduced quinazoline rings.
Substituted derivatives: Compounds with different functional groups replacing bromine atoms.
科学的研究の応用
Chemistry
Catalysis: The compound might serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Drug Development: Possible lead compound for the development of new pharmaceuticals.
Medicine
Anticancer Activity: Potential anticancer properties due to its ability to interact with DNA or proteins.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Industry
Polymer Production: Use in the synthesis of specialized polymers.
Dye Manufacturing: Potential application in the production of dyes and pigments.
作用機序
The mechanism by which this compound exerts its effects can vary depending on its application. In medicinal chemistry, it might interact with molecular targets such as:
Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptors: Modulating receptor activity by acting as an agonist or antagonist.
DNA/RNA: Intercalating into DNA or RNA strands, affecting their function.
類似化合物との比較
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole structures.
Quinazoline derivatives: Compounds with similar quinazoline rings.
Phenyl derivatives: Compounds with similar phenyl groups.
Uniqueness
This compound is unique due to its combination of isoindole, quinazoline, and phenyl groups, which might confer unique chemical and biological properties not found in simpler compounds.
特性
CAS番号 |
134700-36-0 |
|---|---|
分子式 |
C28H24Br2N4O4 |
分子量 |
640.3 g/mol |
IUPAC名 |
2-[[6,8-dibromo-3-[3-(diethylaminomethyl)-4-hydroxyphenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H24Br2N4O4/c1-3-32(4-2)14-16-11-18(9-10-23(16)35)34-24(31-25-21(28(34)38)12-17(29)13-22(25)30)15-33-26(36)19-7-5-6-8-20(19)27(33)37/h5-13,35H,3-4,14-15H2,1-2H3 |
InChIキー |
HKAFICQFBNCPTH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CN4C(=O)C5=CC=CC=C5C4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


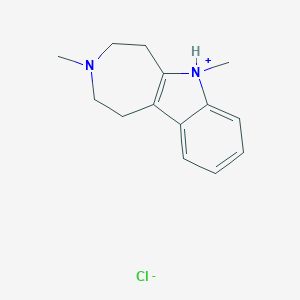
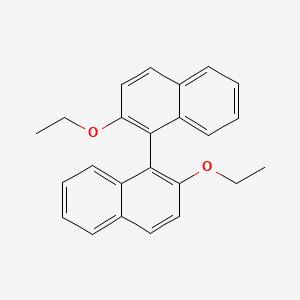
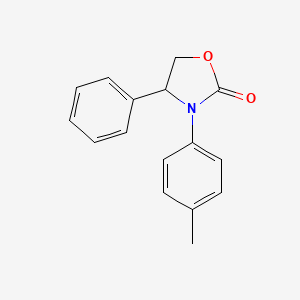
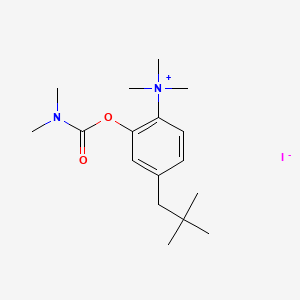

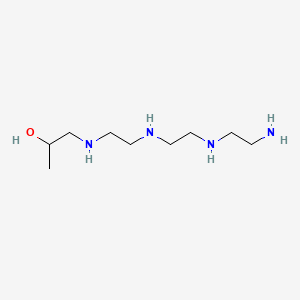
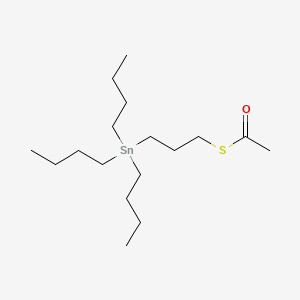
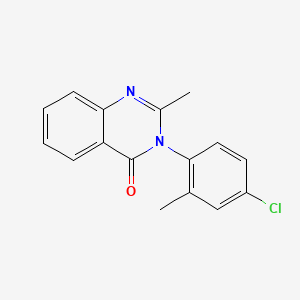

![ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine](/img/structure/B13739240.png)
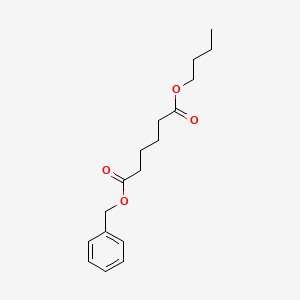
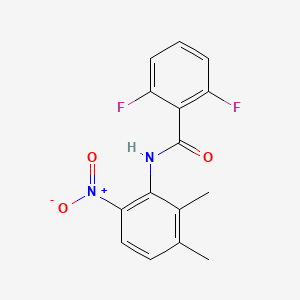
![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)

